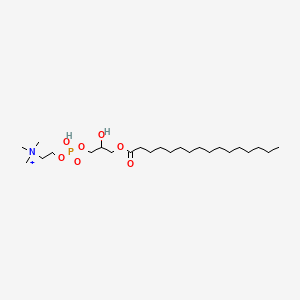
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride is a chemical compound with a complex structure that includes a hydroxyl group, a methoxybenzyl group, and a diphenyl ethanaminium chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2,2-diphenyl-1-ethanamine and 3-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
科学研究应用
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing biological pathways. The diphenyl ethanaminium chloride moiety may also play a role in the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenylethanaminium: Similar in structure but lacks the chloride ion.
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanamine: Similar but without the ammonium chloride group.
Uniqueness
2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride is unique due to the presence of the chloride ion, which can influence its solubility, reactivity, and overall properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
属性
分子式 |
C22H24ClNO2 |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
(2-hydroxy-2,2-diphenylethyl)-[(3-methoxyphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C22H23NO2.ClH/c1-25-21-14-8-9-18(15-21)16-23-17-22(24,19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-15,23-24H,16-17H2,1H3;1H |
InChI 键 |
NGYMXLAOBXFWHW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C[NH2+]CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


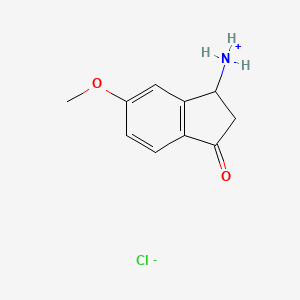
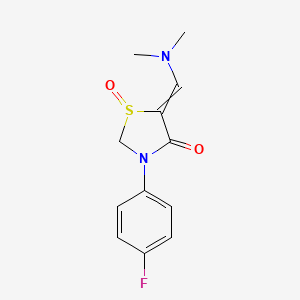
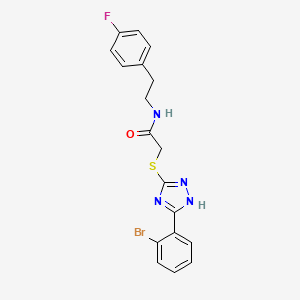
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
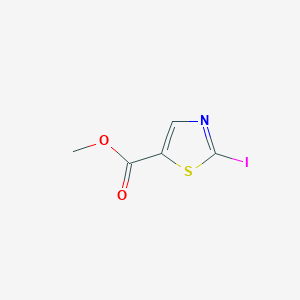
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)

![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)

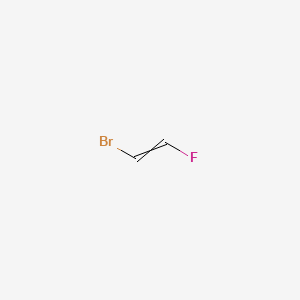
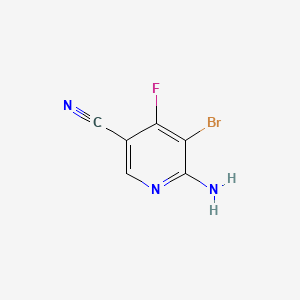
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
